molecular formula C9H9N3O2 B1380836 5-amino-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1566649-46-4

5-amino-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B1380836
CAS No.: 1566649-46-4
M. Wt: 191.19 g/mol
InChI Key: PLESLOSCZHFSOU-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound is part of a class of molecules that have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Scientific Research Applications

Synthesis and Chemical Applications

5-Amino-1-methyl-1H-indazole-3-carboxylic acid is a significant compound in synthetic chemistry. For instance, it has been used in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates to create triazole-based scaffolds, which are pivotal in developing peptidomimetics or biologically active compounds (Ferrini et al., 2015). Similarly, this compound's derivatives have been studied for their synthesis, structure, and properties, highlighting their utility in chemical transformations and the creation of complex molecular structures (Dzygiel et al., 2004).

Biomedical Research

In biomedical research, derivatives of this compound have been explored for their potential antitumor activities. For example, certain indazole derivatives synthesized from this compound have shown effectiveness in inhibiting the proliferation of various cancer cell lines (Lu et al., 2020). Additionally, the synthesis of novel oxazole derivatives from 1-methyl-1H-indazole 3-carboxylic acid has been documented, illustrating the compound's versatility in creating new molecules with potential biological activities (Reddy et al., 2013).

Material Science and Analytical Chemistry

In material science and analytical chemistry, this compound and its derivatives find applications in the study of molecular and crystal structures. The analysis of these structures provides insights into the properties and potential applications of these compounds in various scientific fields (Wawrzycka-Gorczyca et al., 2003).

Future Directions

Indazole-containing derivatives, including 5-amino-1-methyl-1H-indazole-3-carboxylic acid, continue to be an active area of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and optimizing their pharmacological properties .

Mechanism of Action

Action Environment

Environmental factors (e.g., pH, temperature, co-administered drugs) impact the compound’s stability, efficacy, and safety. For instance, pH variations affect solubility and absorption.

: Indazole: a medicinally important heterocyclic moiety : 1H-Indazole-5-carboxylic acid

Biochemical Analysis

Biochemical Properties

5-amino-1-methyl-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of their activity, thereby affecting downstream signaling events. Additionally, this compound may also interact with other proteins involved in cellular metabolism, further highlighting its importance in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the proliferation and differentiation of certain cell types, such as cancer cells and stem cells. By altering the activity of key signaling pathways, this compound can induce changes in gene expression patterns, leading to altered cellular behavior. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate binding and subsequent phosphorylation events. Additionally, this compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure can lead to sustained changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed in these studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm to the animal .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, this compound may also affect the activity of other metabolic enzymes, further highlighting its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can also affect its overall bioavailability and therapeutic efficacy. Understanding the transport and distribution mechanisms of this compound can provide valuable insights into its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production .

Properties

IUPAC Name

5-amino-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)8(11-12)9(13)14/h2-4H,10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLESLOSCZHFSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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